1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one
Description
1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one is a chiral piperidine-derived ketone featuring a 3-methylbutan-1-one backbone substituted with a (3R)-3-aminopiperidin-1-yl group. This compound is structurally significant in medicinal chemistry due to its role as a precursor or intermediate in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors, such as alogliptin benzoate . The (3R)-aminopiperidine moiety is critical for binding to the DPP-4 enzyme, as demonstrated in molecular docking studies .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-[(3R)-3-aminopiperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-8(2)6-10(13)12-5-3-4-9(11)7-12/h8-9H,3-7,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
TZKNDZVHVOCMQJ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)CC(=O)N1CCC[C@H](C1)N |
Canonical SMILES |
CC(C)CC(=O)N1CCCC(C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one typically involves the reaction of 3-aminopiperidine with 3-methylbutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols .
Scientific Research Applications
1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain receptors or enzymes, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with 3-Methylbutan-1-one Backbone
The 3-methylbutan-1-one scaffold is common in pharmaceuticals and flavoring agents. Below is a comparison of key analogs:
Pharmacologically Active Analogs
Alogliptin Benzoate (SYR-322)
Alogliptin benzoate incorporates the 1-[(3R)-3-aminopiperidin-1-yl] group within a pyrimidinedione scaffold. Key differences include:
- Structure : Benzonitrile and benzoate groups enhance solubility and binding affinity.
- Activity : Binds DPP-4 residues Tyr547, Glu205, and Glu206, similar to the target compound .
- Molecular Weight : 461.51, significantly higher due to the benzoate moiety .
2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile
- Structure: Combines the (3R)-aminopiperidine group with a pyrimidinedione-benzoitrile system.
- Activity : Shares DPP-4 binding residues (Tyr547, Glu206) with the target compound and sitagliptin .
- Key Finding : Demonstrated comparable binding energy (-9.1 kcal/mol) to sitagliptin (-9.3 kcal/mol) in molecular docking .
Research Findings: DPP-4 Interaction Comparison
Table 1: DPP-4 Binding Residues of Selected Compounds
Key Observations :
- The (3R)-aminopiperidine group is essential for interactions with Tyr547 and Glu206, critical for DPP-4 inhibition .
- Fluorinated or bulky substituents (e.g., trifluorobutane) may reduce binding affinity due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
